4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group attached to a benzene ring, which is further substituted with an ethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol typically involves the alkylation of 4-hydroxyacetophenone with 2,6-dimethylphenol. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Formation of 4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylbenzaldehyde.
Reduction: Formation of 4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylbenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyacetophenone: Shares the hydroxyl and phenyl groups but lacks the ethyl and dimethyl substitutions.
2,6-Dimethylphenol: Contains the dimethyl substitutions but lacks the hydroxyl and ethyl groups.
4-[1-(4-Hydroxyphenyl)ethyl]benzene: Similar structure but without the dimethyl substitutions.
Uniqueness
4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol is unique due to the combination of its hydroxyl, ethyl, and dimethyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
102567-41-9 |
---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)ethyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C16H18O2/c1-10-8-14(9-11(2)16(10)18)12(3)13-4-6-15(17)7-5-13/h4-9,12,17-18H,1-3H3 |
InChI Key |
JJLPCANJJNAJEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(C)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.